Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl-
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Overview
Description
Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- is an organic compound characterized by the presence of a benzenamine core substituted with methylsulfonyl, dinitro, and N-propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzenamine derivatives followed by sulfonation and alkylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro and sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and reducing agents like hydrogen or metal hydrides for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted benzenamine derivatives, each with distinct chemical and physical properties. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, influencing cellular processes and signaling pathways. The sulfonyl group may enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzenamines, such as:
- Benzenamine, 2-chloro-4-(methylsulfonyl)-
- Benzenamine, 4,4’-methylenebis-
- Various indole derivatives with similar substitution patterns
Uniqueness
What sets Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- apart is its specific combination of substituents, which confer unique chemical and physical properties
Properties
CAS No. |
67810-34-8 |
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Molecular Formula |
C10H13N3O6S |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
4-methylsulfonyl-2,6-dinitro-N-propylaniline |
InChI |
InChI=1S/C10H13N3O6S/c1-3-4-11-10-8(12(14)15)5-7(20(2,18)19)6-9(10)13(16)17/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
DFNAFDHFFUVITM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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